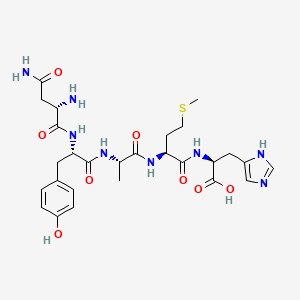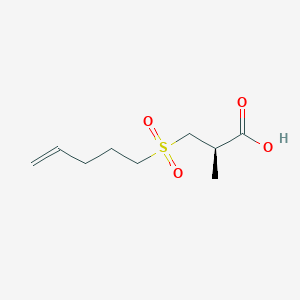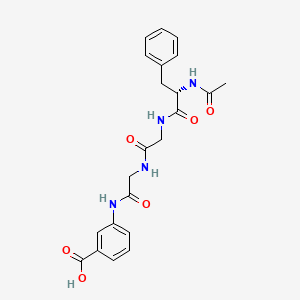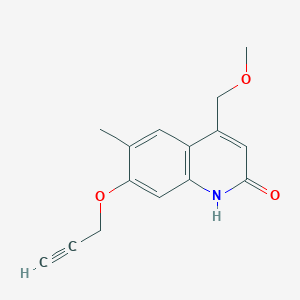![molecular formula C15H16O2 B14213694 2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene CAS No. 543733-96-6](/img/structure/B14213694.png)
2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene is an organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage between a dioxane ring and a non-3-ene moiety, with a 4-methylphenyl group attached to the methylene bridge. The compound’s molecular formula is C15H18O2, and it has a molecular weight of 230.30 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene typically involves the condensation of 4-methylbenzaldehyde with 1,6-dioxaspiro[4.4]nonane-2,3-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Applications De Recherche Scientifique
2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Its spirocyclic structure allows it to fit into unique binding sites, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene
- 2-[(4-Chlorophenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene
- 2-[(4-Bromophenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene
Uniqueness
2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene is unique due to its specific substitution pattern and spirocyclic structure. The presence of the 4-methylphenyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
543733-96-6 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C15H16O2/c1-12-3-5-13(6-4-12)11-14-7-9-15(17-14)8-2-10-16-15/h3-7,9,11H,2,8,10H2,1H3 |
Clé InChI |
QVHABZQGRUFOJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=C2C=CC3(O2)CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)



![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)


![Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-](/img/structure/B14213656.png)
![(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione](/img/structure/B14213660.png)
![{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane](/img/structure/B14213661.png)

![9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14213686.png)
![[(Chloroboranediyl)bis(methylene)]bis(dichloroborane)](/img/structure/B14213692.png)
